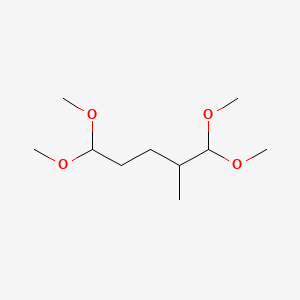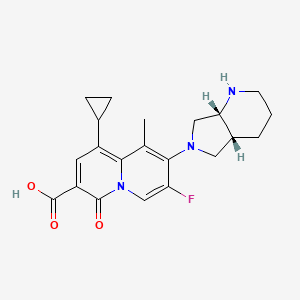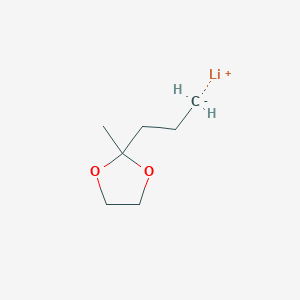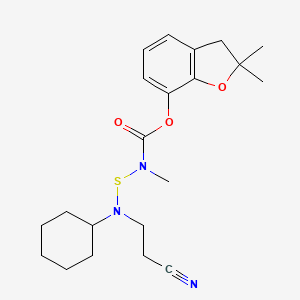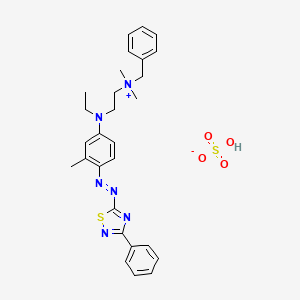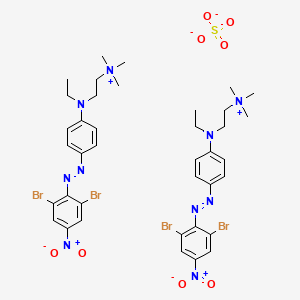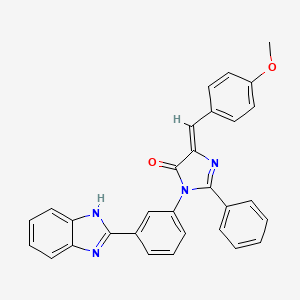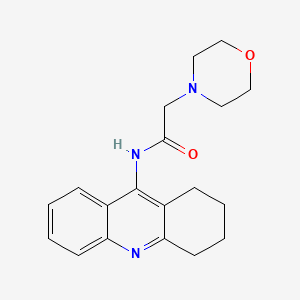
4-Morpholineacetamide, N-(1,2,3,4-tetrahydro-9-acridinyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Morpholineacetamide, N-(1,2,3,4-tetrahydro-9-acridinyl)- is a compound that has garnered significant interest in the scientific community due to its potential applications in various fields, including medicinal chemistry and pharmacology. This compound is known for its unique structure, which combines the morpholine and acridine moieties, making it a versatile candidate for research and development.
Métodos De Preparación
The synthesis of 4-Morpholineacetamide, N-(1,2,3,4-tetrahydro-9-acridinyl)- typically involves the reaction of 9-amino-1,2,3,4-tetrahydroacridine with morpholineacetamide. The reaction conditions often include the use of alkyldiamine as a linker, which facilitates the formation of the desired compound. The process can be carried out under various conditions, including different temperatures and solvents, to optimize the yield and purity of the product .
Análisis De Reacciones Químicas
4-Morpholineacetamide, N-(1,2,3,4-tetrahydro-9-acridinyl)- undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace leaving groups in the molecule.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may lead to the formation of corresponding oxides, while reduction can yield reduced derivatives of the compound .
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Mecanismo De Acción
The mechanism of action of 4-Morpholineacetamide, N-(1,2,3,4-tetrahydro-9-acridinyl)- involves its interaction with cholinesterase enzymes. The compound binds to the active site of these enzymes, inhibiting their activity and preventing the breakdown of acetylcholine. This leads to an increase in acetylcholine levels, which can help alleviate symptoms of neurodegenerative diseases .
Comparación Con Compuestos Similares
4-Morpholineacetamide, N-(1,2,3,4-tetrahydro-9-acridinyl)- can be compared with other similar compounds, such as:
Tacrine: An acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease.
Donepezil: Another acetylcholinesterase inhibitor with a different structure but similar therapeutic effects.
Galantamine: A natural alkaloid that also inhibits acetylcholinesterase and is used in Alzheimer’s treatment.
The uniqueness of 4-Morpholineacetamide, N-(1,2,3,4-tetrahydro-9-acridinyl)- lies in its combined morpholine and acridine structure, which provides distinct pharmacological properties and potential advantages over other inhibitors .
Propiedades
Número CAS |
126740-40-7 |
|---|---|
Fórmula molecular |
C19H23N3O2 |
Peso molecular |
325.4 g/mol |
Nombre IUPAC |
2-morpholin-4-yl-N-(1,2,3,4-tetrahydroacridin-9-yl)acetamide |
InChI |
InChI=1S/C19H23N3O2/c23-18(13-22-9-11-24-12-10-22)21-19-14-5-1-3-7-16(14)20-17-8-4-2-6-15(17)19/h1,3,5,7H,2,4,6,8-13H2,(H,20,21,23) |
Clave InChI |
IFSGHSXNROBNPT-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2=NC3=CC=CC=C3C(=C2C1)NC(=O)CN4CCOCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


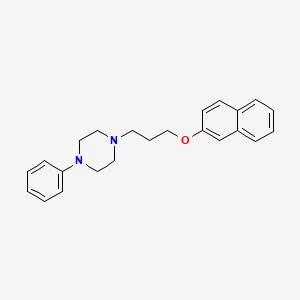

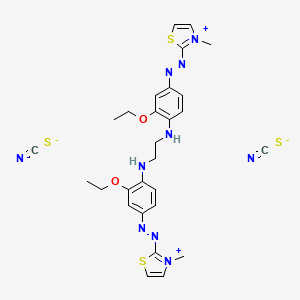
![4,11,13-trimethyl-5-(2-piperazin-1-ylethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one;dihydrochloride](/img/structure/B15184926.png)
